EPZ020411

Description

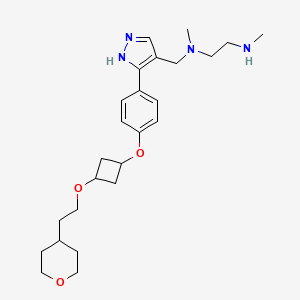

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDKVNSQXPVCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to EPZ020411: A Selective PRMT6 Inhibitor

This guide provides a comprehensive technical overview of this compound, a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). We will delve into its mechanism of action, biochemical and cellular functions, and pharmacokinetic profile, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Introduction to this compound and its Target, PRMT6

This compound is a novel aryl pyrazole compound identified as the first potent and selective tool compound for studying the function of PRMT6.[1] PRMT6 is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] Specifically, PRMT6 is the only known enzyme to asymmetrically dimethylate histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression.[1][2]

The overexpression of PRMT6 has been implicated in several cancers, including melanoma, bladder, lung, and prostate carcinoma, making it a compelling therapeutic target.[1] this compound provides a critical tool for the validation of PRMT6 as a target in these and other diseases.[1]

Mechanism of Action

This compound acts as a highly selective inhibitor of PRMT6.[3] Structural studies have shown that this compound binds to the substrate-binding site of PRMT6.[2] Kinetic analyses have revealed that this compound is a noncompetitive inhibitor with respect to both the methyl donor SAM and the peptide substrate.[2] This suggests that it binds to a site distinct from the active site, inducing a conformational change that prevents the catalytic activity of the enzyme.

In Vitro and In Vivo Activity

Biochemical Potency and Selectivity

This compound demonstrates high potency for PRMT6 with an IC50 of 10 nM.[3][4][5][6] It exhibits significant selectivity for PRMT6 over other protein arginine methyltransferases and other histone methyltransferases.[1][7]

Table 1: Biochemical Inhibitory Potency of this compound

| Target | IC50 (nM) |

| PRMT6 | 10 |

| PRMT1 | 119 |

| PRMT8 | 223 |

| PRMT3 | >100-fold selective vs. PRMT6 |

| PRMT4 | >100-fold selective vs. PRMT6 |

| PRMT5 | >100-fold selective vs. PRMT6 |

| PRMT7 | >100-fold selective vs. PRMT6 |

Data compiled from multiple sources.[1][4][5][6][7]

Cellular Activity

In a cellular context, this compound effectively inhibits the methyltransferase activity of PRMT6. In A375 melanoma cells engineered to overexpress PRMT6, treatment with this compound resulted in a dose-dependent decrease in the methylation of H3R2, with a cellular IC50 of 0.637 µM.[1][4][5]

Table 2: Cellular Potency of this compound

| Cell Line | Target Substrate | Cellular IC50 (µM) |

| A375 (PRMT6 overexpression) | H3R2 methylation | 0.637 |

Data from Mitchell LH, et al. ACS Med Chem Lett. 2015.[1]

In Vivo Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats have shown that this compound has moderate clearance and a good volume of distribution.[7] Importantly, it demonstrates good bioavailability following subcutaneous administration, with unbound plasma concentrations remaining above the biochemical IC50 for PRMT6 for over 12 hours.[4][5][7]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | 1 mg/kg Intravenous (i.v.) | 5 mg/kg Subcutaneous (s.c.) |

| Clearance (CL) | 19.7 mL/min/kg | - |

| Volume of Distribution (Vss) | 11.1 L/kg | - |

| Terminal Half-life (t1/2) | 8.54 h | - |

| Bioavailability (F) | - | 65.6% |

Data from Mitchell LH, et al. ACS Med Chem Lett. 2015 and APExBIO product page.[1][7]

Signaling Pathway and Experimental Workflow Diagrams

PRMT6 Signaling Pathway

The following diagram illustrates the role of PRMT6 in gene regulation and the inhibitory effect of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]

- 3. Assay: Inhibition of PRMT6 (unknown origin) incubated for 15 mins followed by substrate addition measured after 60 mins by AlphaLisa method (CHEMBL40... - ChEMBL [ebi.ac.uk]

- 4. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.org [mdanderson.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

EPZ020411: A Selective PRMT6 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ020411 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). PRMT6 is a type I arginine methyltransferase that plays a crucial role in epigenetic regulation, signal transduction, and transcriptional regulation.[1] Its overexpression has been implicated in various cancers, including melanoma, bladder, lung, and prostate carcinoma, making it a compelling target for therapeutic intervention.[2][3] this compound serves as a vital chemical probe for elucidating the biological functions of PRMT6 and for validating its potential as a drug target in oncology and other diseases. This guide provides a comprehensive overview of the technical data and experimental protocols associated with this compound.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Conditions | Reference(s) |

| Biochemical IC50 (PRMT6) | 10 nM | --- | [2][4] |

| Biochemical IC50 (PRMT1) | 119 nM | --- | [5] |

| Biochemical IC50 (PRMT8) | 223 nM | --- | [5] |

| Selectivity | >10-fold selective for PRMT6 over PRMT1 and PRMT8; >100-fold selective over PRMT3, PRMT4, PRMT5, and PRMT7 | Biochemical assays | [2][4] |

| Cellular IC50 (H3R2 methylation) | 0.637 ± 0.241 µM | A375 cells overexpressing PRMT6, 48h treatment | [2] |

In Vivo Pharmacokinetics of this compound in Sprague-Dawley Rats

| Route of Administration | Dose | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Terminal Half-life (t1/2) (h) | Bioavailability (F) (%) | Reference(s) |

| Intravenous (i.v.) | 1 mg/kg | 19.7 ± 1.0 | 11.1 ± 1.6 | 8.54 ± 1.43 | N/A | [2] |

| Subcutaneous (s.c.) | 5 mg/kg | N/A | N/A | 9.19 ± 1.60 | 65.6 ± 4.3 | [2] |

Experimental Protocols

Biochemical PRMT6 Inhibition Assay (AlphaLISA)

This protocol is adapted from established methods for measuring PRMT activity.

Materials:

-

Recombinant human PRMT6 enzyme

-

Biotinylated histone H4 (1-21) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

-

AlphaLISA anti-methylarginine acceptor beads

-

Streptavidin-donor beads

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add PRMT6 enzyme and this compound to the wells of the microplate and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the biotinylated histone H4 peptide substrate and SAM.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add Streptavidin-donor beads and incubate for another 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values using a suitable data analysis software.

Cellular H3R2 Methylation Assay (Western Blot)

This protocol describes the assessment of PRMT6 activity in a cellular context by measuring the methylation of its substrate, histone H3 at arginine 2 (H3R2).

Materials:

-

A375 human melanoma cells

-

pcDNA4 HisMAX_A plasmid encoding for PRMT6

-

Lipofectamine LTX and Plus reagent

-

DMEM with 10% FBS

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3R2me2a, anti-total H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed A375 cells in 6-well plates.

-

Transfect cells with the PRMT6 expression plasmid or an empty vector control using Lipofectamine LTX.

-

Concurrently with transfection, treat the cells with increasing concentrations of this compound (or vehicle control).

-

Incubate for 48 hours.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3R2me2a antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total H3 antibody as a loading control.

-

Quantify band intensities to determine the dose-dependent effect of this compound on H3R2 methylation.

Signaling Pathways and Experimental Workflows

PRMT6-Mediated Transcriptional Repression

PRMT6 is known to repress transcription by methylating histone H3 at arginine 2 (H3R2me2a). This modification is mutually exclusive with the activating histone H3 lysine 4 trimethylation (H3K4me3) mark. By depositing the repressive H3R2me2a mark, PRMT6 can inhibit the expression of target genes.

Caption: PRMT6-mediated transcriptional repression pathway.

This compound Inhibition of PRMT6 Activity

This compound acts as a competitive inhibitor of PRMT6, preventing the methylation of its substrates. This leads to a reduction in the repressive H3R2me2a mark and subsequent de-repression of target gene expression.

Caption: Inhibition of PRMT6 by this compound.

Experimental Workflow for Cellular Assay

The following diagram outlines the key steps in the cellular assay to determine the efficacy of this compound.

Caption: Cellular assay workflow for this compound.

Conclusion

This compound is a valuable tool for the study of PRMT6 biology and its role in disease.[2] Its high potency and selectivity, combined with favorable pharmacokinetic properties, make it suitable for both in vitro and in vivo preclinical investigations.[2] The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of PRMT6 inhibition. While this compound is currently in the preclinical stage of development, the ongoing research with this and other PRMT6 inhibitors holds promise for the future of targeted cancer therapy.[3]

References

- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. thomassci.com [thomassci.com]

EPZ020411: A Technical Guide to a Selective PRMT6 Inhibitor and its Role in Epigenetic Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ020411 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] PRMT6 is a type I protein arginine methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] Notably, PRMT6 is the primary enzyme responsible for the H3R2me2a mark, a modification associated with transcriptional repression.[1][4] Dysregulation of PRMT6 activity has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][2][3][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and its impact on relevant signaling pathways.

Core Mechanism of Action

This compound acts as a selective inhibitor of PRMT6.[6][7] By binding to PRMT6, this compound blocks its methyltransferase activity, thereby preventing the transfer of methyl groups from the co-factor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. The primary epigenetic consequence of this compound activity is the dose-dependent reduction of asymmetric dimethylation at histone H3 arginine 2 (H3R2me2a).[1][8][9] This inhibition of a key repressive histone mark can lead to alterations in gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Biochemical Potency of this compound

| Target | IC50 (nM) | Reference |

| PRMT6 | 10 | [5][6][7][9][10][11] |

| PRMT1 | 119 | [5][9][10][11] |

| PRMT8 | 223 | [5][9][10][11] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (µM) | Reference | | --- | --- | --- | | H3R2 Methylation Inhibition | A375 | 0.634 - 0.637 |[1][5][6][7][9][10][11] |

Table 3: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Dosing | Reference | | --- | --- | --- | | Clearance | 19.7 mL/min/kg | 1 mg/kg, IV |[8][12] | | Volume of Distribution (Vss) | 11.1 L/kg | 1 mg/kg, IV |[8][12] | | Terminal Half-life (t1/2) | 8.54 h | 1 mg/kg, IV |[8][12] | | Bioavailability | 65.6% | 5 mg/kg, SC |[8][12] |

Experimental Protocols

Biochemical PRMT6 Inhibition Assay (Radioactive)

This protocol outlines a method to determine the in vitro potency of this compound against PRMT6 using a radioactive methyltransferase assay.

Materials:

-

Recombinant human PRMT6

-

Histone H3 peptide (substrate)

-

S-[methyl-¹⁴C]-Adenosyl-L-methionine (¹⁴C-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT)

-

P81 phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing PRMT6 enzyme and histone H3 peptide in the assay buffer.

-

Serially dilute this compound to the desired concentrations.

-

Add the diluted this compound or vehicle control to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C.

-

Initiate the methyltransferase reaction by adding ¹⁴C-SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium carbonate) to remove unincorporated ¹⁴C-SAM.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3R2 Methylation Assay (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit H3R2 methylation in a cellular context using Western blotting.

Materials:

-

A375 cells (or other suitable cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3R2me2a, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A375 cells in culture plates and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.

-

Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal.

-

Calculate the percent inhibition of H3R2 methylation and determine the cellular IC50 value.

Signaling Pathways and Logical Relationships

The inhibition of PRMT6 by this compound has significant implications for cellular signaling, particularly in the context of cancer. PRMT6 has been shown to influence several key oncogenic pathways.

Caption: Mechanism of this compound action on PRMT6-mediated methylation.

PRMT6-mediated methylation of H3R2 is a repressive mark that can silence the expression of tumor suppressor genes. By inhibiting PRMT6, this compound can potentially lead to the re-expression of these genes.

Furthermore, PRMT6 has been shown to interact with and modulate the activity of key signaling proteins involved in cancer progression.

Caption: Role of PRMT6 in cancer signaling pathways and its inhibition by this compound.

In colorectal cancer, PRMT6 has been found to enhance MYC signaling by stabilizing the c-MYC protein through monomethylation, which inhibits its degradation.[7] Inhibition of PRMT6 with this compound could therefore lead to decreased c-MYC levels and reduced cancer cell proliferation.[7] Additionally, in endometrial cancer, PRMT6 has been shown to promote cell proliferation and migration by activating the AKT/mTOR pathway.[8] These findings highlight the potential of this compound as a therapeutic agent in cancers driven by these pathways.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of PRMT6 and a potential starting point for the development of novel epigenetic therapies. Its high potency and selectivity for PRMT6 allow for the precise dissection of PRMT6-mediated pathways in normal physiology and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the role of PRMT6 in epigenetic modification.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PRMT6 promotes colorectal cancer progress via activating MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thomassci.com [thomassci.com]

- 11. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]

- 12. apexbt.com [apexbt.com]

Investigating the Biological Pathways Affected by EPZ020411: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ020411 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), a key enzyme involved in epigenetic regulation.[1][2] This technical guide provides an in-depth overview of the biological pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications, particularly in oncology.

Introduction to this compound

This compound is a selective inhibitor of PRMT6, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] The primary histone target of PRMT6 is Histone H3 at arginine 2 (H3R2), and the resulting dimethylation (H3R2me2a) is a key epigenetic mark.[3] By inhibiting PRMT6, this compound effectively reduces H3R2me2a levels, leading to downstream effects on gene expression and cellular processes.[2]

Quantitative Data: Inhibitory Activity and Cellular Effects

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Inhibitory Activity of this compound [4][5][6]

| Target | IC50 (nM) | Assay Type |

| PRMT6 | 10 | Biochemical Assay |

| PRMT1 | 119 | Biochemical Assay |

| PRMT8 | 223 | Biochemical Assay |

Table 2: Cellular Activity of this compound [2][4]

| Cell Line | Target/Effect Measured | IC50 (µM) |

| A375 (Human Melanoma) | H3R2 methylation | 0.637 |

| A375 (Human Melanoma) | PRMT1 activity (monomethyl R*GG) | 7.1 |

Table 3: Pharmacokinetic Properties of this compound in Rats [2]

| Parameter | Value (following 1 mg/kg i.v. dose) | Value (following 5 mg/kg s.c. dose) |

| Clearance (CL) | 19.7 ± 1.0 mL/min/kg | - |

| Volume of Distribution (Vss) | 11.1 ± 1.6 L/kg | - |

| Terminal Half-life (t1/2) | 8.54 ± 1.43 h | 9.19 ± 1.60 h |

| Bioavailability (F) | - | 65.6 ± 4.3% |

Biological Pathways Affected by this compound

Inhibition of PRMT6 by this compound impacts several critical signaling pathways, primarily through the alteration of gene expression patterns.

Cell Cycle Regulation

This compound has been shown to induce cell cycle arrest, in part by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[1][7][8] PRMT6 normally represses the transcription of these tumor suppressor genes.[1] Inhibition of PRMT6 by this compound lifts this repression, leading to increased p21 and p27 levels, which in turn inhibit cyclin-dependent kinases and halt cell cycle progression.[1][9]

Apoptosis

This compound has been observed to induce apoptosis in cancer cells.[4] This can be a consequence of cell cycle arrest and the upregulation of pro-apoptotic genes. The precise mechanisms by which this compound triggers apoptosis are still under investigation but are likely linked to the altered gene expression profile resulting from PRMT6 inhibition.

PI3K/AKT/mTOR Pathway

Recent studies have suggested a link between PRMT6 and the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival.[1][10] PRMT6 can methylate the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway.[10][11] Methylation of PTEN by PRMT6 enhances its phosphatase activity, thereby suppressing PI3K/AKT signaling.[10] Therefore, inhibition of PRMT6 by this compound could potentially lead to a complex and context-dependent modulation of this pathway. In some contexts, PRMT6 depletion has been shown to repress the PI3K-AKT cascade.[10]

Experimental Protocols

PRMT6 Enzymatic Assay (Radiometric)

This protocol is a general guideline for a radiometric assay to measure PRMT6 activity and the inhibitory effect of this compound.

Materials:

-

Recombinant human PRMT6

-

Histone H3 peptide (substrate)

-

S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 peptide (e.g., 10 µM), and [³H]-SAM (e.g., 1 µCi).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding recombinant PRMT6 (e.g., 100 nM).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

-

Dry the paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Western Blot for H3R2me2a

This protocol outlines the general steps for detecting changes in H3R2me2a levels in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-H3R2me2a (specific clone and vendor to be optimized)

-

Anti-Total Histone H3 (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3R2me2a (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an anti-Total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative change in H3R2me2a levels.

Conclusion

This compound is a valuable tool compound for studying the biological functions of PRMT6. Its ability to selectively inhibit PRMT6 and modulate key cellular pathways, including cell cycle control and apoptosis, highlights its potential as a therapeutic agent, particularly in the context of cancer. Further research, including comprehensive transcriptomic and proteomic analyses, will provide a more detailed understanding of the global cellular response to this compound and aid in the identification of predictive biomarkers for its therapeutic efficacy. As this compound is currently in the preclinical development stage, future clinical investigations are warranted to evaluate its safety and efficacy in human patients.[12]

References

- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. thomassci.com [thomassci.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Changes in p21(Cip1) and p27(Kip1) expression are not required for cell cycle entry and progression to S phase in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential expression of p16/p21/p27 and cyclin D1/D3, and their relationships to cell proliferation, apoptosis, and tumour progression in invasive ductal carcinoma of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PTEN arginine methylation by PRMT6 suppresses PI3K–AKT signaling and modulates pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PTEN arginine methylation by PRMT6 suppresses PI3K-AKT signaling and modulates pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

EPZ020411: A Potent and Selective Inhibitor of PRMT6 and its Impact on Histone H3R2 Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EPZ020411, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). It details the mechanism of action of this compound and its specific effect on the methylation of histone H3 at arginine 2 (H3R2). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental workflows.

Introduction to PRMT6 and H3R2 Methylation

Protein Arginine Methyltransferase 6 (PRMT6) is a type I protein arginine methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in the formation of asymmetric dimethylarginine (aDMA). A key substrate of PRMT6 is histone H3, which it asymmetrically dimethylates at arginine 2 (H3R2me2a).

H3R2 methylation is an important epigenetic modification involved in the regulation of gene expression. It is generally considered a repressive mark that can antagonize the activating H3K4me3 mark. Dysregulation of PRMT6 activity and H3R2 methylation has been implicated in various diseases, including cancer, making PRMT6 an attractive target for therapeutic intervention.

This compound: A Selective PRMT6 Inhibitor

This compound is a potent and selective, SAM-competitive inhibitor of PRMT6.[1] Its selectivity and cellular activity make it a valuable tool compound for studying the biological functions of PRMT6 and for validating it as a therapeutic target.

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Protein Methyltransferases

| Target Enzyme | IC50 (nM) |

| PRMT6 | 10 [2][3][4][5] |

| PRMT1 | 119[2][3] |

| PRMT8 | 223[2][3] |

| PRMT3 | >10,000 |

| PRMT4 (CARM1) | >10,000 |

| PRMT5 | >10,000 |

| PRMT7 | >10,000 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| A375 (human melanoma) | Inhibition of H3R2 methylation | 0.637 | [1] |

Signaling Pathway

The following diagram illustrates the central role of PRMT6 in the methylation of histone H3 at arginine 2 and the inhibitory effect of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on PRMT6 activity and H3R2 methylation.

In Vitro PRMT6 Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate by recombinant PRMT6.

Materials:

-

Recombinant human PRMT6

-

Histone H3 peptide (1-21) substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

This compound stock solution in DMSO

-

Scintillation cocktail

-

Filter paper plates (e.g., phosphocellulose)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT6 (e.g., 5 nM), and histone H3 peptide (e.g., 20 µM).

-

Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the reaction mixture onto the filter paper.

-

Wash the filter paper three times with 10% TCA to remove unincorporated [³H]-SAM.

-

Dry the filter paper and add scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3R2 Methylation Assay (Western Blot)

This assay quantifies the levels of H3R2me2a in cells treated with this compound.

Materials:

-

A375 human melanoma cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-H3R2me2a

-

Rabbit or mouse anti-total Histone H3 (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., from 0.1 µM to 20 µM) or DMSO for 48 hours.[1]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3R2me2a antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.

-

Calculate the percent inhibition of H3R2 methylation and determine the cellular IC50 value.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for evaluating a PRMT6 inhibitor and the logical relationship between the key components of this system.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PRMT6. It effectively reduces the levels of H3R2 methylation in both biochemical and cellular contexts. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound as a chemical probe to further investigate the biological roles of PRMT6 and to explore its therapeutic potential. The provided workflows and diagrams offer a clear framework for designing and interpreting experiments aimed at understanding the impact of PRMT6 inhibition on cellular processes.

References

The Selectivity Profile of EPZ020411: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of EPZ020411, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). This document details the quantitative inhibitory activity of this compound against various PRMTs, outlines the experimental methodologies used to determine its selectivity, and visualizes the key signaling pathways in which these enzymes are implicated.

Quantitative Selectivity Profile of this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for PRMT6 over other protein arginine methyltransferases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The selectivity of this compound has been characterized against a panel of PRMTs, with the most significant activity observed against PRMT6.

Table 1: In Vitro Inhibitory Activity of this compound against PRMTs

| PRMT Isoform | IC50 (nM) | Fold Selectivity vs. PRMT6 |

| PRMT6 | 10 | 1 |

| PRMT1 | 119 | 11.9 |

| PRMT8 | 223 | 22.3 |

| PRMT3 | >10,000 | >1000 |

| PRMT4/CARM1 | >10,000 | >1000 |

| PRMT5 | >10,000 | >1000 |

| PRMT7 | >10,000 | >1000 |

Data compiled from multiple sources. It has been reported that this compound is over 100-fold selective for PRMT6/8/1 compared to other histone methyltransferases, including PRMT3, PRMT4, PRMT5, and PRMT7.[1][2]

Experimental Protocols for Determining Inhibitor Selectivity

The determination of the selectivity profile of a PRMT inhibitor like this compound involves robust biochemical assays that measure the enzymatic activity of individual PRMT isoforms in the presence of varying concentrations of the inhibitor. The following are representative protocols for commonly used assays in this field.

Scintillation Proximity Assay (SPA) for PRMT6

This assay is a homogeneous and high-throughput method for measuring the activity of PRMT6 by quantifying the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate.

Materials:

-

Recombinant human PRMT6 enzyme

-

Biotinylated histone H4 peptide substrate (e.g., Biotin-H4-peptide)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA

-

Stop Solution: 5 M Guanidine HCl

-

Streptavidin-coated SPA beads

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (for control wells).

-

Add 10 µL of a solution containing recombinant PRMT6 and the biotinylated histone H4 peptide substrate in Assay Buffer.

-

Initiate the enzymatic reaction by adding 8 µL of [³H]-SAM in Assay Buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the methylation reaction to proceed.

-

Terminate the reaction by adding 5 µL of Stop Solution.

-

Add 10 µL of a suspension of streptavidin-coated SPA beads in PBS.

-

Seal the plate and incubate for at least 1 hour to allow the biotinylated peptide to bind to the SPA beads.

-

Centrifuge the plate to pellet the beads.

-

Measure the radioactivity using a scintillation counter. The proximity of the [³H]-methylated peptide to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Filter-Binding Assay for PRMT1

This traditional method measures the incorporation of a radiolabeled methyl group into a protein or peptide substrate, which is then captured on a filter membrane.

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 protein or a suitable peptide substrate

-

[³H]-SAM

-

This compound

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Trichloroacetic acid (TCA), 25% (w/v)

-

P81 phosphocellulose filter paper

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Set up reaction tubes containing the PRMT1 enzyme, the histone H4 substrate, and the diluted this compound or buffer control.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter papers extensively with 7.5% TCA to remove unincorporated [³H]-SAM.

-

Wash the filters with ethanol and allow them to dry.

-

Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

LANCE TR-FRET Assay for PRMT8

Lanthanide-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous assay format that offers high sensitivity and is well-suited for high-throughput screening.

Materials:

-

Recombinant human PRMT8 enzyme

-

Biotinylated peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Europium-labeled anti-methyl-arginine antibody (Donor)

-

Streptavidin-conjugated ULight™ dye (Acceptor)

-

TR-FRET Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% BSA

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in TR-FRET Assay Buffer.

-

In a 384-well plate, add the PRMT8 enzyme, the biotinylated peptide substrate, SAM, and the diluted this compound or buffer control.

-

Incubate the plate at room temperature to allow the methylation reaction to occur. The incubation time should be optimized based on enzyme kinetics.

-

Stop the enzymatic reaction by adding a detection mixture containing the Europium-labeled anti-methyl-arginine antibody and the streptavidin-conjugated ULight™ dye in TR-FRET buffer.

-

Incubate the plate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents to the methylated biotinylated peptide.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~320-340 nm, emission at 615 nm for Europium and 665 nm for ULight™).

-

The FRET signal, represented by the ratio of the acceptor to donor emission, is proportional to the amount of methylated substrate.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PRMT6, PRMT1, and PRMT8, as well as a generalized workflow for determining inhibitor selectivity.

Caption: PRMT6 positively regulates the PI3K/AKT/mTOR signaling pathway, promoting cell growth.

Caption: PRMT1 and PRMT8 modulate retinoic acid signaling to regulate neuronal gene expression.

Caption: A generalized experimental workflow for determining the IC50 of an inhibitor.

Conclusion

This compound is a highly selective inhibitor of PRMT6, demonstrating significant potency against its primary target and a favorable selectivity profile against other PRMT family members. The methodologies outlined in this guide provide a framework for the robust evaluation of PRMT inhibitors. The visualization of the associated signaling pathways offers a contextual understanding of the biological implications of PRMT inhibition. This comprehensive technical overview serves as a valuable resource for researchers in the fields of epigenetics, drug discovery, and cancer biology, facilitating further investigation into the therapeutic potential of selective PRMT6 inhibition.

References

The Discovery and Development of EPZ020411: A Potent and Selective PRMT6 Inhibitor for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ020411 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). Its discovery marked a significant advancement in the study of arginine methylation, providing a valuable chemical tool to probe the biological functions of PRMT6. This technical guide details the discovery, development, and characterization of this compound, presenting its biochemical and cellular activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation. Furthermore, this guide illustrates the key signaling pathways influenced by PRMT6 and the experimental workflows involved in characterizing this inhibitor.

Introduction

Protein arginine methylation is a crucial post-translational modification that plays a significant role in various cellular processes, including transcriptional regulation, signal transduction, and RNA processing.[1] The protein arginine methyltransferase (PRMT) family of enzymes catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1] PRMT6 is a Type I PRMT that asymmetrically dimethylates arginine residues, with a key substrate being histone H3 at arginine 2 (H3R2).[2] The methylation of H3R2 by PRMT6 is associated with transcriptional repression and acts in opposition to the activating H3K4me3 mark.[3] Overexpression of PRMT6 has been implicated in several cancers, including melanoma, bladder, lung, and prostate carcinoma, making it an attractive therapeutic target.[1]

The development of potent and selective inhibitors is essential for elucidating the specific roles of individual PRMTs. This compound emerged from a screening of an aryl pyrazole library and was identified as the first potent and selective small-molecule inhibitor of PRMT6.[1][4] This compound has since become an invaluable research tool for target validation and for exploring the therapeutic potential of PRMT6 inhibition.[1]

Discovery and Optimization

This compound was identified through a screening campaign of an internal library of aryl pyrazole compounds.[2] The initial hit demonstrated inhibitory activity against PRMT1, PRMT6, and PRMT8.[2] Structure-activity relationship (SAR) studies and optimization of the aryl pyrazole scaffold led to the synthesis of this compound, a compound with improved potency and selectivity for PRMT6.[4] A co-crystal structure of this compound in complex with PRMT6 and S-adenosyl-L-homocysteine (SAH) revealed that the inhibitor occupies the arginine-binding pocket, providing a structural basis for its inhibitory activity.[4]

Biochemical and Cellular Activity

The inhibitory activity of this compound was characterized through a series of biochemical and cellular assays.

Data Presentation

Table 1: Biochemical Inhibitory Activity of this compound [5][6]

| Target | IC50 (nM) |

| PRMT6 | 10 |

| PRMT1 | 119 |

| PRMT8 | 223 |

| PRMT3 | >10,000 |

| PRMT4 (CARM1) | >10,000 |

| PRMT5 | >10,000 |

| PRMT7 | >10,000 |

Table 2: Cellular Activity of this compound [4]

| Assay | Cell Line | IC50 (µM) |

| H3R2 Methylation Inhibition | A375 (transiently expressing PRMT6) | 0.637 |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats [4][5]

| Route of Administration | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Bioavailability (%) |

| Intravenous (i.v.) | 1 | 19.7 ± 1.0 | 11.1 ± 1.6 | 8.54 ± 1.43 | N/A |

| Subcutaneous (s.c.) | 5 | N/A | N/A | 9.19 ± 1.60 | 65.6 ± 4.3 |

Experimental Protocols

Biochemical Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a representative scintillation proximity assay (SPA) used to determine the IC50 values of this compound against PRMT enzymes.

Materials:

-

Recombinant PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, PRMT8)

-

Histone H3 peptide (or other suitable substrate)

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

SPA beads (e.g., streptavidin-coated PVT beads)

-

Microplates (e.g., 384-well)

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a microplate, add the PRMT enzyme, biotinylated histone H3 peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

-

Add a suspension of SPA beads. The biotinylated peptide will bind to the streptavidin-coated beads.

-

Incubate for 30 minutes to allow for bead settling.

-

Measure the radioactivity using a microplate scintillation counter. The proximity of the [³H]-methyl group on the peptide to the scintillant in the bead generates a light signal.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3R2 Methylation Assay (Western Blot)

This protocol outlines a typical Western blot procedure to assess the effect of this compound on H3R2 methylation in cells.

Materials:

-

A375 human melanoma cell line

-

PRMT6 expression vector

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3R2me2a, anti-total H3, anti-PRMT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A375 cells in culture plates.

-

Transfect the cells with a PRMT6 expression vector using a suitable transfection reagent.

-

After 24 hours, treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3R2me2a) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total H3 (as a loading control) and PRMT6 (to confirm overexpression).

-

Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal. Calculate the IC50 value for the inhibition of H3R2 methylation.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for a pharmacokinetic study of this compound in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulation for intravenous (i.v.) and subcutaneous (s.c.) administration

-

Dosing syringes and needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Acclimate the rats to the housing conditions for at least one week.

-

Fast the animals overnight before dosing.

-

Administer this compound via i.v. bolus injection (e.g., into the tail vein) or s.c. injection.

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular vein or another appropriate site.

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Perform non-compartmental analysis of the plasma concentration-time data to determine pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), half-life (t1/2), and bioavailability.

Signaling Pathways and Experimental Workflows

PRMT6 Signaling Pathway

Caption: PRMT6-mediated signaling and its inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a pioneering chemical probe that has significantly contributed to the understanding of PRMT6 biology. Its high potency and selectivity make it an exceptional tool for investigating the role of PRMT6 in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Further exploration of the therapeutic potential of PRMT6 inhibition, facilitated by tools like this compound, holds promise for the development of novel treatments for cancer and other diseases where PRMT6 is dysregulated.

References

- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. thomassci.com [thomassci.com]

EPZ020411's impact on gene transcription regulation

An In-depth Technical Guide to EPZ020411's Impact on Gene Transcription Regulation

Introduction

This compound is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1] PRMT6 is a type I protein arginine methyltransferase that catalyzes the formation of monomethylarginine and asymmetric dimethylarginine on histone and non-histone protein substrates.[1][2] As a key epigenetic regulator, PRMT6 plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, RNA processing, and signal transduction.[1][3] Notably, PRMT6 is the only known arginine methyltransferase to methylate histone H3 at arginine 2 (H3R2), a modification associated with transcriptional repression.[1] Overexpression of PRMT6 has been observed in several cancer types, making it a compelling target for therapeutic intervention.[1][3] this compound serves as a critical chemical probe for elucidating the biological functions of PRMT6 and for validating its potential as a drug target.[1]

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of PRMT6. This inhibition prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. The primary mechanism through which this impacts gene transcription is by reducing the levels of asymmetric dimethylation on histone H3 at arginine 2 (H3R2me2a).[1]

The H3R2me2a mark is a repressive histone modification that acts in opposition to the activating H3K4me3 mark.[1] By preventing the deposition of H3R2me2a, this compound effectively removes a repressive signal at gene promoters, which can lead to the activation of previously silenced genes, including tumor suppressors.[3][4] Studies have shown that treatment with this compound leads to a dose-dependent decrease in cellular H3R2 methylation levels.[1][5]

Data Presentation

Quantitative data on the potency, selectivity, and pharmacokinetic properties of this compound are summarized below.

Table 1: Biochemical and Cellular Potency of this compound

| Target/Assay | IC50 Value | Description | Reference |

| Biochemical Assays | |||

| PRMT6 | 10 nM | Inhibition of PRMT6 enzymatic activity in a biochemical assay. | [5][6][7] |

| PRMT1 | 119 nM | Inhibition of PRMT1 enzymatic activity, showing >10-fold selectivity for PRMT6. | [5][6][7] |

| PRMT8 | 223 nM | Inhibition of PRMT8 enzymatic activity, showing >20-fold selectivity for PRMT6. | [5][6][7] |

| Other HMTs (PRMT3, 4, 5, 7) | >100-fold selective | High selectivity against other tested histone methyltransferases. | [1] |

| Cellular Assays | |||

| H3R2 Methylation (A375 cells) | 0.637 µM | Dose-dependent decrease of H3R2 methylation in A375 cells overexpressing PRMT6. | [1][6][7] |

| PRMT1 Methylation (A375 cells) | 7.1 µM | Effect on a PRMT1-specific methylmark, demonstrating >10-fold cellular selectivity. | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Parameter | Value | Unit | Reference |

| 1 mg/kg Intravenous (i.v.) | Clearance (CL) | 19.7 | mL/min/kg | [8] |

| Volume of Distribution (Vdss) | 11.1 | L/kg | [8] | |

| Terminal Half-life (t1/2) | 8.54 | h | [8] | |

| 5 mg/kg Subcutaneous (s.c.) | Bioavailability (F) | 65.6 | % | [8] |

| Duration above IC50 | >12 | h | [7][8] |

Impact on Gene Transcription Regulation

Inhibition of PRMT6 by this compound has significant consequences for gene expression programs. By removing the repressive H3R2me2a mark, this compound can lead to the upregulation of genes involved in tumor suppression and cell cycle control.

-

Tumor Suppressor Genes: PRMT6 knockdown has been shown to upregulate tumor suppressor genes such as p21 and p27.[3] By inhibiting PRMT6, this compound is expected to produce similar effects, promoting cell cycle arrest.

-

Angiogenesis: PRMT6 regulates the expression of Thrombospondin-1 (TSP-1), a potent natural inhibitor of angiogenesis.[3] Inhibition of PRMT6 can increase TSP-1 expression, thereby potentially inhibiting tumor growth and migration.[3]

-

Global DNA Methylation: PRMT6 negatively regulates DNA methylation. Its inhibition can lead to the restoration of global DNA methylation patterns that are often disrupted in cancer cells.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research conducted with this compound.

PRMT6 Cellular Assay (via Western Blot)

This protocol is used to determine the cellular potency of this compound by measuring the reduction of a specific histone mark.

-

Cell Culture and Transfection: Culture A375 cells in appropriate media. Transiently transfect cells with a vector expressing PRMT6.[1] Use an empty vector as a control.

-

Compound Treatment: 24 hours post-transfection, treat the cells with a dose range of this compound (e.g., 0.01 to 20 µM) for 48 hours.[1][5]

-

Histone Extraction: Harvest cells and perform histone extraction using an acid extraction protocol.

-

Western Blotting: Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the H3R2me2a mark. Use an antibody for total Histone H3 as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Quantification: Quantify band intensities using densitometry software. Calculate the IC50 value by plotting the percentage of H3R2me2a inhibition against the log concentration of this compound.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol identifies the genomic locations of PRMT6 binding or the H3R2me2a mark.

-

Cell Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[10]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into fragments (typically 200-600 bp) using sonication.[11]

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to PRMT6 or H3R2me2a overnight. Use magnetic beads (e.g., Protein A/G) to pull down the antibody-protein-DNA complexes.[11][12]

-

Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.[13]

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.[13]

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment compared to a control input sample.[13]

RNA Sequencing (RNA-seq) and Quantitative PCR (qPCR)

These protocols are used to analyze global and specific changes in gene expression following this compound treatment.

RNA-seq Workflow:

-

Cell Treatment: Treat cells (e.g., HCT116) with this compound or a vehicle control (DMSO) for a specified time (e.g., 3 days).[14]

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit and assess its quality and quantity.

-

Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining mRNA. This includes fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing on the prepared libraries.

-

Data Analysis: Align reads to a reference transcriptome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment.[14]

qPCR for Validation:

-

RNA Extraction and cDNA Synthesis: Extract total RNA as above and synthesize cDNA using a reverse transcriptase enzyme.

-

Primer Design: Design primers specific to the target genes identified by RNA-seq and for a stable housekeeping gene (e.g., GAPDH) for normalization.

-

Real-Time PCR: Perform real-time PCR using a SYBR Green or probe-based detection method.[15]

-

Analysis: Calculate the relative expression of target genes using the delta-delta Ct method.

Clinical Status and Future Directions

As of now, this compound is considered a preclinical tool compound and has not entered clinical trials.[8] Its favorable pharmacokinetic profile in rats, including good bioavailability after subcutaneous dosing, makes it suitable for in vivo studies to further validate PRMT6 as a therapeutic target.[1][8] While inhibitors of other PRMTs, such as PRMT5, have entered clinical trials, the clinical development of PRMT6 inhibitors is still in its early stages.[16] Future research will likely focus on identifying specific cancer types that are most dependent on PRMT6 activity and developing next-generation inhibitors with improved drug-like properties for potential clinical investigation.

References

- 1. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. thomassci.com [thomassci.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. biorxiv.org [biorxiv.org]

- 10. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A real-time PCR assay for DNA-methylation using methylation-specific blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for EPZ020411 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of EPZ020411, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), in various in vitro experimental setups.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets PRMT6.[1][2][3] PRMT6 is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[4][5] A key substrate of PRMT6 is histone H3 at arginine 2 (H3R2).[4][6] By inhibiting PRMT6, this compound prevents the methylation of its substrates, thereby modulating gene expression and other cellular processes.[4]

Caption: Mechanism of PRMT6 inhibition by this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for PRMT6 in biochemical assays and robust activity in cell-based models. Its selectivity is a key feature, with significantly lower activity against other methyltransferases.

Table 1: Biochemical Inhibitory Activity (IC50)

| Target Enzyme | IC50 Value | Selectivity vs. PRMT6 | Reference |

| PRMT6 | 10 nM | - | [1][6][7] |

| PRMT1 | 119 nM | >10-fold | [6][7][8] |

| PRMT8 | 223 nM | >20-fold | [6][7][8] |

Note: this compound was found to be over 100-fold selective for PRMT6/8/1 compared to other histone methyltransferases like PRMT3, PRMT4, PRMT5, and PRMT7 in biochemical assays.[9]

Table 2: Cellular Inhibitory Activity

| Assay Type | Cell Line | IC50 Value | Incubation Time | Reference |

| H3R2 Methylation Inhibition | A375 | 0.634 µM | 24 hours | [1] |

| H3R2 Methylation Inhibition | A375 | 0.637 µM | 48 hours | [4][7][8] |

Table 3: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time | Reference |

| H3R2 Methylation Analysis | A375 | 0 - 20 µM | 24 - 48 hours | [1][4] |

| Anti-proliferative Synergy | HCT116, SW620 | 200 - 1000 nM | Not specified | [1] |

| Apoptosis Inhibition | Cultured Cochleae | 20 - 40 µM | 6 hours | [1][10] |

Experimental Protocols

Protocol 1: Enzymatic Assay for PRMT6 Inhibition

This protocol outlines a general method for determining the IC50 of this compound against purified PRMT6 enzyme. Assays are typically based on the detection of the reaction product S-adenosylhomocysteine (SAH) or the methylated substrate.[11][12]

Caption: General workflow for an in vitro enzymatic assay.

Methodology:

-

Reagent Preparation :

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound to create a range of concentrations for testing.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

-

Reaction Setup :

-

In a microplate, add the PRMT6 enzyme and the histone H3 peptide substrate to the reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

-

Initiation and Incubation :

-

Initiate the enzymatic reaction by adding SAM. The concentration of SAM should ideally be at or near its Km value.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection :

-

Stop the reaction.

-

Detect the amount of methylation. This can be achieved through various methods, such as:

-

Radiometric assays : Using [3H]-SAM and measuring the incorporation of the radiolabel into the substrate.

-

Coupled-enzyme assays : Detecting the production of SAH using a series of enzymatic reactions that lead to a colorimetric or fluorescent readout.[11]

-

Antibody-based assays (ELISA) : Using an antibody specific to the methylated substrate.[13]

-

-

-

Data Analysis :

-

Subtract background values from all readings.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based H3R2 Methylation Assay

This protocol describes how to measure the cellular activity of this compound by quantifying the inhibition of H3R2 methylation in cells.[4]

Methodology:

-

Cell Culture and Treatment :

-

Seed A375 cells in 6-well plates and allow them to adhere overnight. For this specific assay, cells are often transiently transfected to overexpress PRMT6 to ensure a robust signal.[4]

-

Treat the cells with a range of this compound concentrations (e.g., 0 to 20 µM) for 24 to 48 hours.[1][4] Include a DMSO-treated well as a vehicle control.

-

-

Histone Extraction :

-

After treatment, harvest the cells by scraping.

-

Wash the cells with ice-cold PBS containing protease inhibitors.

-

Perform histone extraction using an acid extraction method or a commercial kit.

-

-

Western Blot Analysis :

-

Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

-

Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for asymmetrically dimethylated H3R2 (H3R2me2a).

-

Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification :

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify the band intensities. Normalize the H3R2me2a signal to the total H3 signal for each sample.

-

-

Data Analysis :

-

Calculate the percentage of H3R2 methylation inhibition relative to the DMSO control.

-

Plot the inhibition percentage against the this compound concentration to determine the cellular IC50.

-

Solubility and Storage

-

Solubility : this compound is soluble in DMSO (5 mg/mL) and DMF (1 mg/mL).[7] For cell culture, prepare a concentrated stock solution in DMSO and dilute it in the culture medium to the final desired concentration. The final DMSO concentration in the medium should typically be kept below 0.5%.

-

Storage : Store the solid compound at -20°C for long-term stability (≥ 4 years).[7] Stock solutions in DMSO should be prepared fresh or stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]

- 7. caymanchem.com [caymanchem.com]

- 8. thomassci.com [thomassci.com]

- 9. apexbt.com [apexbt.com]

- 10. This compound | PRMT6抑制剂 | MCE [medchemexpress.cn]

- 11. A High‐Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

Application Notes: Using EPZ020411 for Western Blot Analysis of H3R2 Methylation

Introduction